2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide
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Overview
Description
The compound “2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide” contains several functional groups including a hydrazine group (-NH-NH2), a thioether group (-S-), and an amide group (-CONH2). The presence of these functional groups suggests that it might exhibit certain chemical properties such as reactivity with acids, bases, and oxidizing agents.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the corresponding phenylacetamide, a suitable 2-oxoethyl compound, and hydrazine.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical properties and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. However, the compound could potentially undergo reactions typical of hydrazines, thioethers, and amides.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make the compound somewhat soluble in water, while the nonpolar phenyl group could make it soluble in organic solvents.Scientific Research Applications
Antimicrobial Activity and Molecular Docking
Synthesis and Antimicrobial Evaluation : Compounds structurally related to "2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide" have been synthesized and evaluated for their antimicrobial properties. For instance, certain derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungal strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. These compounds were synthesized and characterized using various analytical tools, and their antimicrobial activity was assessed through Diameter of the Inhibition Zone (DIZ) and Minimum Inhibitory Concentration (MIC) assays. Molecular docking studies further revealed the potential binding modes of these compounds to target proteins, suggesting mechanisms of action at the molecular level (Almutairi et al., 2018).
Synthesis of Dipeptide Derivatives : Another study focused on the synthesis of linear dipeptide derivatives based on "N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl) nicotinamide", a compound closely related to "2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide". These derivatives showed good antimicrobial activity, with some compounds exhibiting promising results against selected bacterial and fungal species. The antimicrobial activity was evaluated by agar well diffusion, showing MIC values ranging from 50 to 500 µg/mL. Additionally, docking studies on target enzymes provided insights into the interaction mechanisms of these compounds (Moustafa et al., 2018).
Potential Pharmaceutical Applications
Antihypertensive and Vasodilator Activity : Research into thiadiazoles, a class of compounds including structures similar to "2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide", has highlighted potential antihypertensive and vasodilator properties. These compounds were found to exhibit direct relaxant effects on vascular smooth muscle, contributing to their hypotensive action. This suggests the potential for developing new therapeutic agents targeting hypertension (Turner et al., 1988).
Antimicrobial and Hemolytic Activity : Another study synthesized derivatives with potential pharmacological activities, including antimicrobial properties. These compounds were screened against various microbial species, demonstrating activity to varying degrees relative to reference standards. This research underscores the chemical versatility and potential therapeutic applications of compounds related to "2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide" (Gul et al., 2017).
Safety And Hazards
Without specific information, it’s hard to provide detailed safety and hazard information. However, due to the presence of the hydrazine group, the compound could potentially be hazardous as hydrazines are generally toxic and potentially carcinogenic.
Future Directions
Future research could involve studying the compound’s reactivity, stability, and potential uses. For example, it could be interesting to investigate whether the compound has any biological activity.
properties
IUPAC Name |
2-(2-hydrazinyl-2-oxoethyl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-13-10(15)7-16-6-9(14)12-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXILJDBUHDEGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide |
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